molecular formula C12H13BrN4O2 B4659693 2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B4659693
M. Wt: 325.16 g/mol
InChI Key: GSDPVYKBZMKKQY-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-ethylphenol, is brominated using bromine or a brominating agent to introduce the bromo group at the 2-position.

    Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives to form the phenoxyacetic acid intermediate.

    Amidation: The phenoxyacetic acid intermediate is then reacted with 4H-1,2,4-triazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenoxy and triazole rings can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as phenols or quinones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and interactions.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring is known for its ability to form strong interactions with metal ions and proteins, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide
  • 2-(2-chloro-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide
  • 2-(2-bromo-4-ethylphenoxy)-N-(1H-1,2,3-triazol-4-yl)acetamide

Uniqueness

2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to the specific combination of the bromo-substituted phenoxy group and the 4H-1,2,4-triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-2-9-3-4-11(10(13)5-9)19-6-12(18)16-17-7-14-15-8-17/h3-5,7-8H,2,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDPVYKBZMKKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NN2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide
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2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide
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2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide
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2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide
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2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide
Reactant of Route 6
2-(2-bromo-4-ethylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide

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